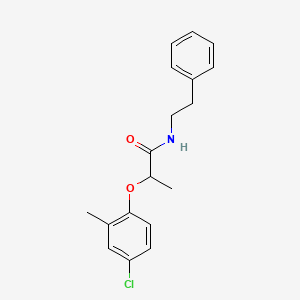
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as clofencet, is a chemical compound that belongs to the class of amide compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
Clofencet works by binding to the GABA receptor and blocking the action of GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By blocking the action of GABA, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide increases the activity of neurons, which can lead to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Clofencet has been shown to have a wide range of biochemical and physiological effects. It can increase the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased arousal and wakefulness. It can also increase the release of hormones such as cortisol, which can lead to increased stress and anxiety. In addition, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Clofencet has several advantages for lab experiments. It is a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function. It is also relatively easy to synthesize and has a high yield. However, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide also has some limitations. It can have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. In addition, it can be difficult to administer in vivo, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide. One potential avenue of research is to investigate its potential therapeutic uses. For example, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide may have potential as a treatment for pain, anxiety, or other neurological disorders. Another potential direction is to investigate its effects on other neurotransmitter systems, such as the glutamate or serotonin systems. Finally, further research is needed to better understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide and its potential off-target effects.
Méthodes De Synthèse
Clofencet can be synthesized by the reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with N-(2-phenylethyl)propan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is typically high.
Applications De Recherche Scientifique
Clofencet is widely used in scientific research as a tool to study the function of GABA receptors. GABA receptors are a type of neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. Clofencet acts as a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-12-16(19)8-9-17(13)22-14(2)18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRYIIKGCYMCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4956778.png)
![methyl 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4956782.png)
![ethyl 4-[(2-methoxy-1-methylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4956793.png)
![5,5'-carbonylbis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4956801.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B4956825.png)
![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4956836.png)
![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)